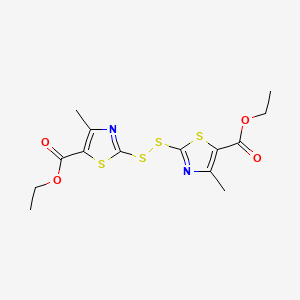
5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-disulfanediylbis(4-methyl-1,3-thiazole-5-carboxylate) is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-disulfanediylbis(4-methyl-1,3-thiazole-5-carboxylate) typically involves the formation of the thiazole ring followed by the introduction of the disulfide linkage. One common synthetic route includes the reaction of ethyl acetoacetate with thiourea to form the thiazole ring. This intermediate is then reacted with a disulfide compound under specific conditions to introduce the disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-disulfanediylbis(4-methyl-1,3-thiazole-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 2,2’-disulfanediylbis(4-methyl-1,3-thiazole-5-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of diethyl 2,2’-disulfanediylbis(4-methyl-1,3-thiazole-5-carboxylate) involves its interaction with biological molecules. The disulfide linkage can interact with thiol groups in proteins, potentially altering their function. The thiazole ring can also interact with various molecular targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 2,2’-disulfanediylbis(4-methyl-1,3-thiazole-5-carboxylate) is unique due to its specific disulfide linkage combined with the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
41665-67-2 |
|---|---|
Molecular Formula |
C14H16N2O4S4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
ethyl 2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)disulfanyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4S4/c1-5-19-11(17)9-7(3)15-13(21-9)23-24-14-16-8(4)10(22-14)12(18)20-6-2/h5-6H2,1-4H3 |
InChI Key |
WCFZLLPLAJBZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SSC2=NC(=C(S2)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


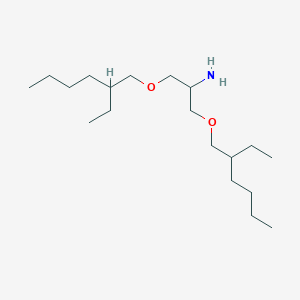
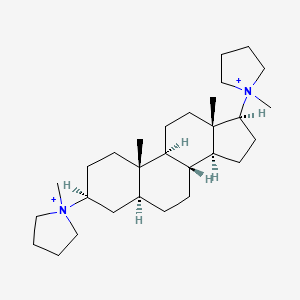
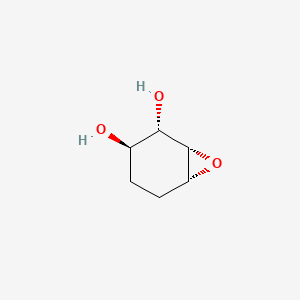
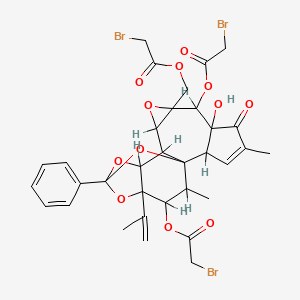
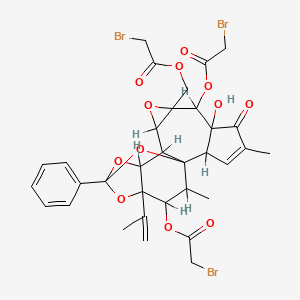
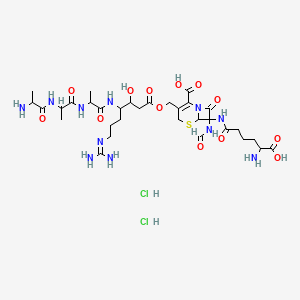
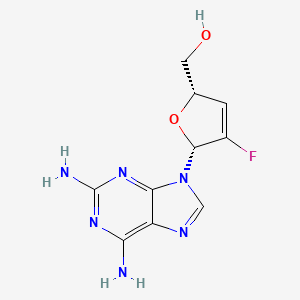
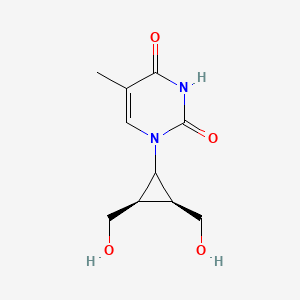
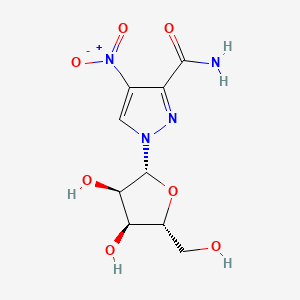
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
